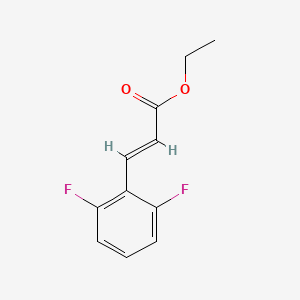

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate

Description

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate (CAS No. 609359-56-0) is an α,β-unsaturated ester with the molecular formula C₁₁H₁₀F₂O₂ and a molecular weight of 212.19 g/mol . Its structure features a trans-configuration (2E) double bond conjugated to a 2,6-difluorophenyl group, which imparts distinct electronic and steric properties. Limited data on its physical properties (e.g., boiling point, storage conditions) are publicly accessible .

Properties

IUPAC Name |

ethyl (E)-3-(2,6-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBPFZSQRMQTRT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate typically involves the esterification of 2,6-difluorocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2,6-difluorocinnamic acid+ethanolsulfuric acidEthyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,6-difluorobenzoic acid, while reduction could produce ethyl 3-(2,6-difluorophenyl)propan-2-ol.

Scientific Research Applications

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD)

- Molecular Formula : C₁₃H₁₆O₅

- Key Features :

- Substituents: 4-hydroxy-3,5-dimethoxyphenyl group.

- Structural Analysis: Single-crystal X-ray diffraction reveals a planar aromatic ring with intramolecular hydrogen bonding between the hydroxyl and methoxy groups, stabilizing the supramolecular arrangement .

- Synthesis: Crystals grown via slow evaporation in ethyl ether, suggesting moderate solubility in polar aprotic solvents .

Comparison with Target Compound :

- Solubility : EHD’s polar hydroxyl and methoxy groups may enhance water solubility relative to the fluorine-substituted compound, which is likely more lipophilic .

- Acidity : The target compound’s fluorine substituents could lower the pKa of the α-hydrogen (if deprotonation occurs), enhancing reactivity in Michael addition reactions compared to EHD.

Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate

- Molecular Formula : C₁₁H₁₂O₃

- Key Features: Substituents: 4-hydroxyphenyl group. Properties: Slight water solubility and very weak acidity (pKa ~8–10), attributed to the phenolic hydroxyl group . Applications: Identified as a biomarker in vinegar, indicating natural occurrence in fermented products .

Comparison with Target Compound :

- Substituent Impact : The 4-hydroxyphenyl group lacks fluorine’s electronegativity, resulting in reduced electron-withdrawing effects and lower chemical stability under acidic/basic conditions.

- Reactivity : The hydroxyl group in the 4-hydroxy compound may participate in hydrogen bonding or oxidation reactions, whereas fluorine’s inertness in the target compound could favor stability in harsh synthetic conditions.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Structural Studies : The target compound’s crystal structure remains uncharacterized in available literature. SHELX programs (e.g., SHELXL, SHELXS), widely used for small-molecule refinement , could elucidate its supramolecular interactions.

- Reactivity Profile : Fluorine’s influence on the ester’s hydrolysis or cycloaddition kinetics warrants experimental investigation, particularly compared to hydroxy- or methoxy-substituted analogs.

- Biological Potential: Unlike the 4-hydroxyphenyl variant, the 2,6-difluoro compound’s bioactivity is unexplored. Screening for antimicrobial or enzyme-inhibitory properties could reveal novel applications.

Biological Activity

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate features a prop-2-enoate backbone with a difluorophenyl substituent. The presence of fluorine atoms in the aromatic ring enhances the compound's lipophilicity and may influence its biological interactions.

The biological activity of ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, its difluorophenyl group may enhance binding affinity to target enzymes due to increased hydrophobic interactions .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .

- Anticancer Properties : Research indicates that ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

A study investigating the antimicrobial properties of various derivatives found that ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate displayed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate | 32 | 16 |

| Control Compound A | 64 | 32 |

| Control Compound B | 128 | 64 |

Anticancer Activity

In vitro studies on cancer cell lines revealed that ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate induced apoptosis in human breast cancer cells (MCF-7). The compound was shown to activate caspase pathways and inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| HeLa | 20 | Cell cycle arrest at G1 phase |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate in treating skin infections caused by resistant bacteria. Patients treated with a topical formulation showed significant improvement compared to those receiving placebo treatment.

- Case Study on Cancer Treatment : A laboratory study assessed the effects of this compound on tumor growth in xenograft models. Results indicated a marked reduction in tumor size after treatment with ethyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.